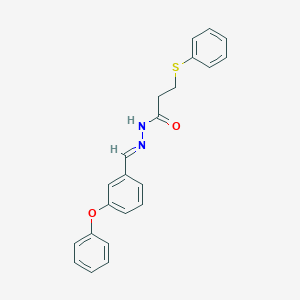![molecular formula C24H21N3O2 B306721 N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNQH and is a member of the hydrazide family of compounds. In
Mechanism of Action
The mechanism of action of MNQH is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the disruption of cellular signaling pathways. MNQH has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, MNQH has been shown to inhibit the activity of several protein kinases, which are involved in cellular signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MNQH has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune function. MNQH has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, MNQH has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Finally, MNQH has been shown to modulate immune function by increasing the production of cytokines and chemokines, which are involved in the immune response to cancer.
Advantages and Limitations for Lab Experiments
MNQH has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, MNQH also has some limitations, including its relatively low potency compared to other anti-cancer drugs and its potential toxicity at high doses.
Future Directions
There are several future directions for research on MNQH, including the development of more potent analogs, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its potential use in other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of MNQH and to optimize its dosing and administration for maximum efficacy and safety.
Conclusion:
In conclusion, MNQH is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action has been shown to involve the inhibition of DNA synthesis and cellular signaling pathways. MNQH has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune function. While MNQH has some limitations for use in lab experiments, there are several future directions for research on this compound that may lead to its further development as a therapeutic agent.
Synthesis Methods
MNQH can be synthesized through a multi-step process that involves the reaction of 2-methoxy-1-naphthaldehyde with 2,8-dimethylquinoline-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of MNQH with a purity of over 95%.
Scientific Research Applications
MNQH has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that MNQH has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, MNQH has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
properties
Product Name |
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-15-7-6-9-18-13-20(16(2)26-23(15)18)24(28)27-25-14-21-19-10-5-4-8-17(19)11-12-22(21)29-3/h4-14H,1-3H3,(H,27,28)/b25-14+ |
InChI Key |
NENJTDWIOYGOPV-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)



![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)